molecular formula C11H12O B15248694 3,6-Dimethyl-2,3-dihydro-1h-inden-1-one

3,6-Dimethyl-2,3-dihydro-1h-inden-1-one

Cat. No.: B15248694
M. Wt: 160.21 g/mol
InChI Key: JUMAPQDQXYHFDT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,6-Dimethyl-2,3-dihydro-1h-inden-1-one involves the bromination of 3,3-dimethyl-indan-1-one. The reaction is carried out by adding bromine to a mixture of aluminum chloride and 3,3-dimethyl-indan-1-one at 100°C. The reaction mixture is then heated for 40-45 minutes .

Another method involves the oxidation of indene using chromium trioxide in acetic acid at a temperature of 35-40°C. This process yields 2,3-dihydro-1-indenone, which can then be further modified to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2,3-dihydro-1h-inden-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,6-Dimethyl-2,3-dihydro-1h-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2,3-dihydro-1h-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Indanone: Another indanone compound with a similar structure but lacking the dimethyl groups.

    2,3-Dihydro-1-indenone: A precursor to 3,6-Dimethyl-2,3-dihydro-1h-inden-1-one with a simpler structure.

    3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A closely related compound with similar chemical properties

Uniqueness

This compound is unique due to the presence of the dimethyl groups, which can influence its reactivity and interactions with other molecules. These structural differences can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3,6-dimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O/c1-7-3-4-9-8(2)6-11(12)10(9)5-7/h3-5,8H,6H2,1-2H3

InChI Key

JUMAPQDQXYHFDT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C=CC(=C2)C

Origin of Product

United States

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